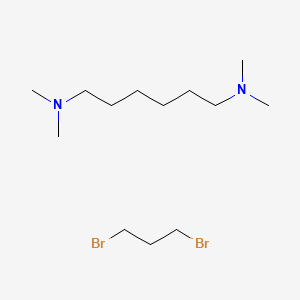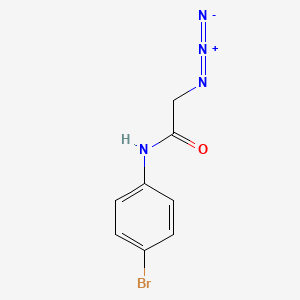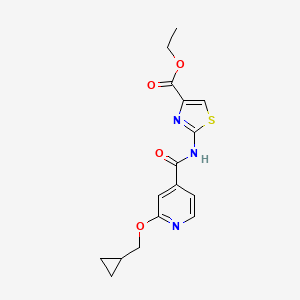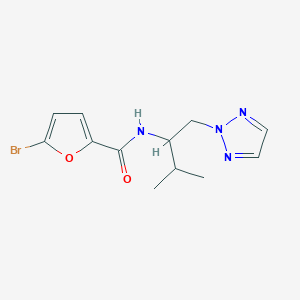
Hexadimethrine Bromide
Descripción general
Descripción
Hexadimethrine Bromide, also known as Polybrene, is a cationic polymer . It is primarily used to increase the efficiency of transduction of certain cells with retrovirus in cell culture . It acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface .
Molecular Structure Analysis
Hexadimethrine Bromide is a quaternary ammonium compound . Its molecular formula is (C13H30N2)n.2Br . More detailed structural analysis may require specialized resources or tools.
Chemical Reactions Analysis
Hexadimethrine Bromide is known to interact with heparin, a negatively charged molecule. It neutralizes the net negative charge of red blood cells, which is attributed to its anti-heparin (heparin antagonist) properties . It’s also involved in the transformation of low molecular weight DNA .
Physical And Chemical Properties Analysis
Hexadimethrine Bromide is soluble in water up to 0.1 g/mL . It is hygroscopic and should be stored at 2-8°C, protected from moisture . Its molecular weight is 1122.6 .
Aplicaciones Científicas De Investigación
- Application : Researchers use it to improve the efficiency of transduction (gene delivery) in certain cells during retroviral-based experiments. By reducing electrostatic repulsion, Hexadimethrine Bromide facilitates successful viral entry into target cells .
- Use Case : Scientists employ this compound to efficiently introduce genetic material (such as shRNA or cDNA) into mammalian cells using lentiviral vectors .
- Role of Hexadimethrine Bromide : It increases the effectiveness of lipofection by improving the uptake of nucleic acids into cells. Researchers often combine Hexadimethrine Bromide with lipofection reagents to enhance transfection efficiency .
- Principle : The compound neutralizes heparin’s anticoagulant effect, allowing researchers to assess heparin levels more accurately. This method simplifies the conventional “thrombin time” assay .
Enhancing Retroviral Transduction Efficiency
Lentiviral Infection
Lipofection Transfections
Heparin Activity Assay
Cell Culture Studies
Mecanismo De Acción
Target of Action
Hexadimethrine Bromide, also known as Polybrene, is a cationic polymer . Its primary targets are the virions and sialic acid present on the cell surface . The interaction between Hexadimethrine Bromide and these targets plays a crucial role in its mechanism of action.
Mode of Action
Hexadimethrine Bromide acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface . This neutralization facilitates the transduction of certain cells with retrovirus in cell culture .
Biochemical Pathways
The primary biochemical pathway affected by Hexadimethrine Bromide involves the transduction of cells with retroviruses . By neutralizing the charge repulsion between virions and sialic acid on the cell surface, Hexadimethrine Bromide enhances the efficiency of this transduction process .
Pharmacokinetics
It’s known that hexadimethrine bromide can be used to transfect mammalian cells with dna, suggesting that it can be absorbed and distributed within these cells .
Result of Action
The primary result of Hexadimethrine Bromide’s action is an increase in the efficiency of transduction of certain cells with retrovirus in cell culture . This increase in transduction efficiency can be as much as 100-1000 fold .
Action Environment
The action of Hexadimethrine Bromide can be influenced by various environmental factors. For instance, it has been found that the proliferation rate of activated T cells transduced using Hexadimethrine Bromide decreases when its concentration is greater than 6 mg/mL . Additionally, the product is hygroscopic and should be stored at 2–8 °C, protected from moisture .
Safety and Hazards
Hexadimethrine Bromide is classified as Acute Toxicity, Oral (Category 4), H302 . It is harmful if swallowed and may be toxic to some cells . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion should be prevented . It is recommended to handle it with appropriate personal protective equipment .
Direcciones Futuras
While the specific future directions for Hexadimethrine Bromide are not detailed in the available resources, it is noted that it can be used to transfect mammalian cells with DNA and to increase the efficiency of lipofection transfections . This suggests potential applications in gene therapy and other biomedical research fields.
Propiedades
IUPAC Name |
1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKAYEGOIJEWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCN(C)C.C(CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-04-5 | |
| Details | Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |
| Record name | 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
374.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadimethrin bromide for protein | |
CAS RN |
28728-55-4, 9011-04-5 | |
| Record name | Hexadimethrine bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028728554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polybrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadimethrine bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2447766.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447768.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2447769.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)



![N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2447775.png)
